2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide
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Description
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide is a novel synthetic derivative that combines the biological activities of benzimidazole and thiazolidine moieties. This article reviews its biological activities, focusing on its potential therapeutic applications and mechanisms of action based on current research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antifungal Activity
Research indicates that derivatives of thiazolidines, particularly those containing dioxothiazolidine structures, exhibit significant antifungal properties. For instance, compounds similar to our target have shown activity against Candida albicans with IC50 values ranging from 0.2 to 3.01 µM, indicating potent fungistatic and fungicidal effects . The mechanism of action appears to involve disruption of glucose transport in fungal cells, leading to morphological changes in the cell wall .
Antitumor Activity
Thiazolidine derivatives have demonstrated anticancer properties through various mechanisms. Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and increasing the expression of cleaved PARP, which is a marker of apoptosis . The specific thiazolidine structure within our compound may contribute to its ability to inhibit tumor growth by targeting pathways involved in cell cycle regulation and angiogenesis .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- PPAR-γ Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating cellular differentiation and metabolism .
- Protein Interactions : The compound may interact with non-membrane protein tyrosine phosphatases and other signaling proteins involved in cancer progression, thereby inhibiting tumor growth .
In Vitro Studies
In vitro assays have been conducted using various cancer cell lines to evaluate the cytotoxic effects of similar benzimidazole-thiazolidine hybrids. Results indicate that these compounds can significantly reduce cell viability at low concentrations, supporting their potential as anticancer agents .
Animal Models
Preclinical studies using animal models have demonstrated that thiazolidine derivatives can inhibit tumor growth and metastasis. For example, a study reported that treatment with a related thiazolidine compound led to a marked decrease in tumor size and improved survival rates in mice bearing xenograft tumors .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(9-21-11-19-12-5-1-3-7-14(12)21)20-13-6-2-4-8-15(13)22-17(24)10-26-18(22)25/h1,3,5,7,11,13,15H,2,4,6,8-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWUBCPEGFOEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN2C=NC3=CC=CC=C32)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.